molecular formula C12H12ClFN2O B13911112 6-Chloro-4-fluoro-1-tetrahydropyran-2-YL-indazole

6-Chloro-4-fluoro-1-tetrahydropyran-2-YL-indazole

Cat. No.: B13911112
M. Wt: 254.69 g/mol
InChI Key: PRXFVTXWHWTCOL-UHFFFAOYSA-N
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Description

6-Chloro-4-fluoro-1-tetrahydropyran-2-YL-indazole is a chemical compound with the molecular formula C12H12ClFN2O and a molecular weight of 254.69 g/mol . This compound is characterized by the presence of a chloro and fluoro substituent on the indazole ring, along with a tetrahydropyran-2-yl group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-4-fluoro-1-tetrahydropyran-2-YL-indazole typically involves the following steps :

    Starting Materials: The synthesis begins with commercially available starting materials such as 6-chloroindazole and 4-fluorobenzaldehyde.

    Formation of Intermediate: The starting materials undergo a series of reactions, including condensation and cyclization, to form an intermediate compound.

    Introduction of Tetrahydropyran-2-YL Group: The intermediate compound is then reacted with tetrahydropyran-2-yl chloride under specific conditions to introduce the tetrahydropyran-2-yl group.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound with high purity.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-4-fluoro-1-tetrahydropyran-2-YL-indazole undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted indazole derivatives .

Scientific Research Applications

6-Chloro-4-fluoro-1-tetrahydropyran-2-YL-indazole has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Chloro-4-fluoro-1-tetrahydropyran-2-YL-indazole involves its interaction with specific molecular targets and pathways. The chloro and fluoro substituents on the indazole ring can enhance its binding affinity to certain enzymes or receptors, leading to various biological effects. The tetrahydropyran-2-yl group may also play a role in modulating the compound’s activity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 6-Chloro-4-fluoro-1-tetrahydropyran-2-YL-indazole include:

Uniqueness

The uniqueness of this compound lies in its specific combination of substituents and functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research applications .

Properties

Molecular Formula

C12H12ClFN2O

Molecular Weight

254.69 g/mol

IUPAC Name

6-chloro-4-fluoro-1-(oxan-2-yl)indazole

InChI

InChI=1S/C12H12ClFN2O/c13-8-5-10(14)9-7-15-16(11(9)6-8)12-3-1-2-4-17-12/h5-7,12H,1-4H2

InChI Key

PRXFVTXWHWTCOL-UHFFFAOYSA-N

Canonical SMILES

C1CCOC(C1)N2C3=C(C=N2)C(=CC(=C3)Cl)F

Origin of Product

United States

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